N1,N3-dibenzylpropane-1,3-diamine dihydrochloride
CAS No.: 59211-73-3
Cat. No.: VC2817561
Molecular Formula: C17H24Cl2N2
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59211-73-3 |
|---|---|
| Molecular Formula | C17H24Cl2N2 |
| Molecular Weight | 327.3 g/mol |
| IUPAC Name | N,N'-dibenzylpropane-1,3-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C17H22N2.2ClH/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17;;/h1-6,8-11,18-19H,7,12-15H2;2*1H |
| Standard InChI Key | FYTHSSPFCZXOGS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2.Cl.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride (CAS: 59211-73-3) is a disubstituted propane diamine salt with two benzyl groups attached to the nitrogen atoms at positions 1 and 3 of the propane backbone. It is derived from the free base N,N'-bis(benzyl)-1,3-diaminopropane (CID 151498) through addition of two hydrochloride moieties .
Nomenclature and Identifiers
The compound is known by several names and identifiers that are important for scientific and commercial referencing, as detailed in Table 1.
Table 1: Nomenclature and Identification Information
Structural Characteristics
The compound features a central propane chain with two secondary amine groups that are each substituted with a benzyl group. The dihydrochloride salt form contains two chloride counter-ions that interact with the protonated amine groups . This salt formation significantly affects the compound's physicochemical properties compared to its free base form.
Physical and Chemical Properties
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride exhibits distinctive physical and chemical properties that determine its behavior in various applications.
Chemical Reactivity
As a diamine salt, this compound possesses reactive nitrogen centers that can participate in various chemical transformations. The hydrochloride groups increase its solubility in polar solvents compared to the free base form, while decreasing solubility in non-polar organic solvents. This dual nature makes it a versatile intermediate in synthetic organic chemistry.
Synthesis and Production Methods
Laboratory Synthesis
The compound is typically prepared through a two-stage process:
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Synthesis of the free base (N1,N3-dibenzylpropane-1,3-diamine) through reductive amination
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Conversion to the dihydrochloride salt by treatment with hydrochloric acid
The free base can be synthesized by reacting 1,3-diaminopropane with benzaldehyde followed by reduction with sodium borohydride or through direct alkylation of 1,3-diaminopropane with benzyl chloride in the presence of a base.
Industrial Production
For larger-scale production, optimized conditions are employed to maximize yield and purity. Industrial processes typically utilize similar synthetic routes as laboratory methods but with modifications for scale and efficiency. The purification typically involves recrystallization techniques to achieve high purity standards required for research and pharmaceutical applications.
Applications in Research and Industry
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride has found various applications in scientific research and industrial processes.
Synthetic Organic Chemistry
The compound serves as an important building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. Its bifunctional nature allows for selective derivatization at either nitrogen atom, making it a valuable intermediate in sequential synthetic protocols.
Pharmaceutical Research
In pharmaceutical research, this compound has been utilized as a precursor in the synthesis of potential therapeutic agents. Related compounds have shown anti-HIV activities, suggesting that derivatives of this compound might possess similar biological properties . The dihydrochloride salt form provides enhanced stability and solubility characteristics that are advantageous in pharmaceutical formulations.
Related Compounds and Derivatives
Parent Compound
The parent compound of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride is N,N'-bis(benzyl)-1,3-diaminopropane (CID 151498), which is the free base form without the hydrochloride groups . This free base has different physicochemical properties, including reduced water solubility and increased solubility in organic solvents.
Structural Analogs
Several structural analogs have been reported in the literature, including:
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N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride: A more substituted derivative with additional chloroethyl groups
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N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride: A related compound with allyl groups instead of benzyl groups
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N1,N3-dibenzyl-2-hydroxy-propane isosteres: Structurally related compounds with anti-HIV activity
Comparative Analysis
Current Research and Future Perspectives
The continued interest in N1,N3-dibenzylpropane-1,3-diamine dihydrochloride and related compounds stems from their versatility in synthetic chemistry and potential therapeutic applications. Current research focuses on:
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Development of more efficient synthetic routes to access this compound and its derivatives
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Exploration of its potential as a building block in medicinal chemistry
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Investigation of structure-activity relationships to optimize biological activity
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Utilization in the design of novel materials and catalysts
As research progresses, new applications and synthetic methodologies involving this compound are likely to emerge, particularly in the fields of pharmaceutical development and materials science.
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